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2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Catalog No.
S14016004
CAS No.
M.F
C5H3F2NO3
M. Wt
163.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Product Name

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Molecular Formula

C5H3F2NO3

Molecular Weight

163.08 g/mol

InChI

InChI=1S/C5H3F2NO3/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10)

InChI Key

GWLPGZKTBKYNAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)F)C(=O)O

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring with a difluoromethyl group and a carboxylic acid functional group. The oxazole moiety contributes to its aromatic character, while the difluoromethyl group enhances its stability and reactivity. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and heterocycles:

  • Oxidation: It can be oxidized to yield corresponding oxazole derivatives.
  • Reduction: Reduction reactions may modify the functional groups attached to the oxazole ring.
  • Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents, allowing for structural diversification.

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the citric acid cycle and disrupting energy production in fungal cells, which leads to cell death. Additionally, compounds with similar structures have demonstrated potential anticancer properties by interfering with polyamine metabolism, crucial for cell growth and proliferation.

The synthesis of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the following methods:

  • Difluoromethylation: This process often utilizes difluoromethylating agents that react with suitable oxazole precursors under controlled conditions. Catalysts and specific solvents are employed to enhance yields and selectivity.
  • Multi-step Synthesis: Advanced synthetic routes may include multiple steps starting from readily available precursors, incorporating protection-deprotection strategies for functional groups.

Industrial production may involve continuous flow reactors to optimize reaction conditions and ensure high purity and yield of the final product.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its ability to inhibit key metabolic enzymes makes it a candidate for drug development targeting fungal infections or cancer therapy.
  • Agricultural Chemistry: Due to its antifungal properties, it could be explored as a fungicide in agricultural applications.
  • Material Science: The unique structural features may allow for the development of new materials with specific properties.

Interaction studies have shown that 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid can bind effectively to various enzymes and proteins. Its difluoromethyl group enhances binding affinity and stability, making it a valuable scaffold for designing inhibitors against metabolic pathways critical in disease states. Further research into its pharmacokinetics and bioavailability is essential for understanding its therapeutic potential.

Several compounds share structural similarities with 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acidOxazole ring with difluoromethyl groupDirect activity against succinate dehydrogenase
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acidPhenyl substitution on oxazoleEnhanced interaction with polyamine metabolic pathways
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidAdditional trifluoromethyl groupIncreased lipophilicity and potential bioactivity
4-(Difluoromethyl)-2-thiazolidine-4-carboxylic acidContains thiazolidine ringUnique mechanism of action involving different pathways

Each of these compounds possesses distinct functional groups or structural features that influence their biological activity and potential applications. The presence of the difluoromethyl group in 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is particularly notable for enhancing stability and reactivity compared to others in this category.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

163.00809928 g/mol

Monoisotopic Mass

163.00809928 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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